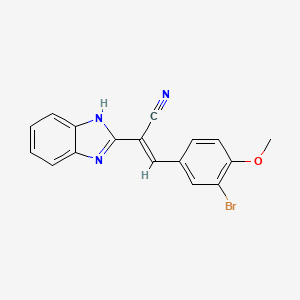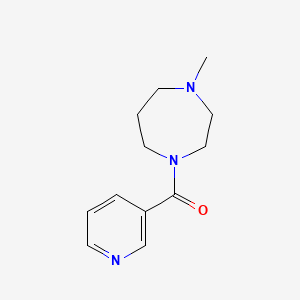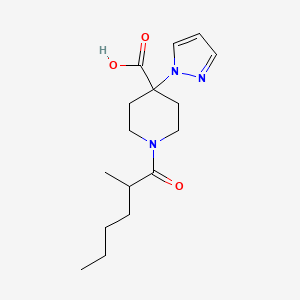
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide, also known as GW 501516, is a selective agonist of the PPARδ receptor. It is a synthetic ligand that activates the PPARδ receptor, which is a transcription factor that regulates gene expression. GW 501516 has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 activates the PPARδ receptor, which is a transcription factor that regulates gene expression. When activated, the PPARδ receptor increases the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous biochemical and physiological effects. It has been shown to increase energy expenditure, improve insulin sensitivity, and decrease inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. Additionally, it has been shown to improve cardiovascular function and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research. However, one limitation of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it can be expensive to synthesize.
Direcciones Futuras
There are numerous future directions for research on 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in treating cancer. Additionally, there is potential for the development of new PPARδ agonists that are more potent and selective than 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dichlorophenylacetic acid, which is then converted into 2,5-dichlorophenylhydrazine. The hydrazine is then reacted with 4-chlorobenzonitrile to form 2-(4-chlorophenyl)hydrazine. The final step involves the reaction of 2-(4-chlorophenyl)hydrazine with nicotinoyl chloride to form 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous scientific research applications. It has been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O2/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-10-12(20)5-8-15(16)21/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBHSUIDMOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B5493275.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)